molecular formula C9H9N3O B3058628 3-amino-1-methylquinoxalin-2(1H)-one CAS No. 90564-85-5

3-amino-1-methylquinoxalin-2(1H)-one

Cat. No.: B3058628
CAS No.: 90564-85-5
M. Wt: 175.19 g/mol
InChI Key: XKBHHVPEXFWXGE-UHFFFAOYSA-N
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Description

3-amino-1-methylquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring The presence of an amino group at the third position and a methyl group at the first position of the quinoxalin-2-one core structure makes this compound unique

Scientific Research Applications

3-amino-1-methylquinoxalin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of antimicrobial, anticancer, and anti-inflammatory agents.

    Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-amino-1-methylquinoxalin-2(1H)-one remains an area of study. It may interact with :

Safety and Hazards

  • Carcinogenicity : Some quinoxaline derivatives exhibit carcinogenic potential .

Future Directions

Research on 3-amino-1-methylquinoxalin-2(1H)-one should focus on :

: [Reference to relevant papers or studies on this compound.]

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-methylquinoxalin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate o-phenylenediamine derivatives with α-keto acids or their equivalents. The reaction typically proceeds under acidic or basic conditions, often requiring a catalyst to facilitate the cyclization process.

For example, the reaction of 2-methyl-3-nitroaniline with glyoxylic acid under acidic conditions can yield this compound. The reaction conditions may include heating the reaction mixture to reflux and using a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroquinoxaline or nitrosoquinoxaline derivatives.

    Reduction: Formation of corresponding amines or hydrazines.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the amino and methyl substituents.

    2-methylquinoxaline: Lacks the amino group at the third position.

    3-aminoquinoxaline: Lacks the methyl group at the first position.

Uniqueness

3-amino-1-methylquinoxalin-2(1H)-one is unique due to the presence of both the amino and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in medicinal applications.

Properties

IUPAC Name

3-amino-1-methylquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)11-8(10)9(12)13/h2-5H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBHHVPEXFWXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356158
Record name 3-amino-1-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90564-85-5
Record name 3-amino-1-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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